molecular formula C13H29NO4 B13797122 N,N-Bis(2,2-diethoxyethyl)methylamine CAS No. 6948-86-3

N,N-Bis(2,2-diethoxyethyl)methylamine

Katalognummer: B13797122
CAS-Nummer: 6948-86-3
Molekulargewicht: 263.37 g/mol
InChI-Schlüssel: DPLOXPRJCFWURN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(2,2-diethoxyethyl)methylamine typically involves the reaction of acetaldehyde diethyl acetal with methylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a specific temperature and pressure to optimize the yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and consistent quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Bis(2,2-diethoxyethyl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Wissenschaftliche Forschungsanwendungen

N,N-Bis(2,2-diethoxyethyl)methylamine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of N,N-Bis(2,2-diethoxyethyl)methylamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its effects are mediated through its ability to form covalent bonds with other molecules, leading to the formation of new chemical entities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to N,N-Bis(2,2-diethoxyethyl)methylamine include:

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its ability to undergo various chemical reactions and its applications in different scientific fields make it a valuable compound for research and industrial purposes .

Eigenschaften

CAS-Nummer

6948-86-3

Molekularformel

C13H29NO4

Molekulargewicht

263.37 g/mol

IUPAC-Name

N-(2,2-diethoxyethyl)-2,2-diethoxy-N-methylethanamine

InChI

InChI=1S/C13H29NO4/c1-6-15-12(16-7-2)10-14(5)11-13(17-8-3)18-9-4/h12-13H,6-11H2,1-5H3

InChI-Schlüssel

DPLOXPRJCFWURN-UHFFFAOYSA-N

Kanonische SMILES

CCOC(CN(C)CC(OCC)OCC)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.